Desferrioxamine X1

Description

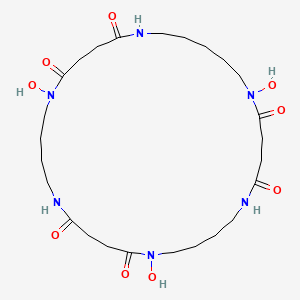

Desferrioxamine X1 (CAS 126988-90-7) is a siderophore belonging to the desferrioxamine family, characterized by its iron-chelating properties. Its molecular formula is C25H44N6O9, with a molecular weight of 572.652 g/mol . Structurally, it features a hydroxamate backbone common to desferrioxamines but differs in chain length and terminal modifications compared to other derivatives. This compound is biosynthesized by actinomycetes, particularly Streptomyces species, under iron-limiting conditions . Its primary role involves sequestering iron from the environment, though its unique structural features may confer distinct biological and chemical activities.

Properties

Molecular Formula |

C25H44N6O9 |

|---|---|

Molecular Weight |

572.7 g/mol |

IUPAC Name |

1,11,21-trihydroxy-1,6,11,16,21,26-hexazacyclohentriacontane-2,5,12,15,22,25-hexone |

InChI |

InChI=1S/C25H44N6O9/c32-20-8-12-24(36)30(39)18-6-4-16-28-22(34)10-13-25(37)31(40)19-7-3-15-27-21(33)9-11-23(35)29(38)17-5-1-2-14-26-20/h38-40H,1-19H2,(H,26,32)(H,27,33)(H,28,34) |

InChI Key |

YEUGMACLLZSLDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CC1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Construction of the Fusion Biosynthetic Gene Cluster

The heterologous production of Desferrioxamine X1 relies on a fusion gene cluster combining genetic elements from marine metagenomic DNA and the terrestrial bacterium Erwinia amylovora. This system integrates three genes (mbsA, mbsB, and mbsC) derived from marine microbial communities with the dfoC gene from Erwinia amylovora. The mbsA-C operon is responsible for synthesizing the monomeric precursors N-hydroxy-N-succinyl cadaverine and N-hydroxy-N-succinyl putrescine, while dfoC catalyzes their oligomerization and macrocyclization into this compound.

A critical advantage of this approach lies in its modular design. By substituting the dfoC gene with homologs from other bacteria, researchers can produce structurally diverse desferrioxamines, making the platform adaptable for combinatorial biosynthesis. The heterologous expression is typically performed in Escherichia coli strains optimized for secondary metabolite production, ensuring high yields of the target compound.

Enzymatic Synthesis of Monomeric Precursors

The mbsA gene encodes a lysine/ornithine decarboxylase that converts lysine and ornithine into cadaverine and putrescine, respectively. mbsB then hydroxylates these diamines to form N-hydroxycadaverine and N-hydroxyputrescine. The final step in monomer synthesis involves mbsC-mediated succinylation, yielding N-hydroxy-N-succinyl cadaverine and N-hydroxy-N-succinyl putrescine. These monomers serve as substrates for the macrocyclization reaction.

Oligomerization and Macrocyclization by DfoC

The dfoC gene product, a nonribosomal peptide synthetase (NRPS)-like enzyme, catalyzes the condensation of three monomeric units to form the macrocyclic structure of this compound. This enzyme exhibits broad substrate specificity, enabling the formation of both trimers and tetramers depending on the monomer stoichiometry. Kinetic studies indicate that the reaction proceeds via a stepwise mechanism, with an energy barrier of approximately 25 kcal/mol for the cyclization step.

Table 1: Genetic Components of the this compound Biosynthetic Pathway

| Gene | Source Organism | Function |

|---|---|---|

| mbsA | Marine metagenomic DNA | Decarboxylation of lysine/ornithine |

| mbsB | Marine metagenomic DNA | Hydroxylation of diamines |

| mbsC | Marine metagenomic DNA | Succinylation of N-hydroxydiamines |

| dfoC | Erwinia amylovora | Oligomerization and macrocyclization |

Natural Production via Bacterial Fermentation

Fermentation of Pseudomonas stutzeri ATCC 17588

Pseudomonas stutzeri ATCC 17588, isolated from the iron-limited Equatorial Indian Ocean, produces this compound as part of its iron acquisition strategy. Under standard laboratory conditions, this strain secretes multiple siderophores, with this compound constituting approximately 35% of the total siderophore pool. The production is regulated by the Fur (ferric uptake regulator) protein, which represses siderophore biosynthesis under iron-replete conditions.

Optimization of Fermentation Parameters

Maximizing this compound yields requires precise control of fermentation parameters:

- Iron Concentration : Optimal production occurs at 10 nM Fe³⁺, with a 4.2-fold increase compared to iron-replete conditions.

- pH : Neutral to slightly alkaline conditions (pH 7.5–8.5) favor siderophore biosynthesis, correlating with enhanced expression of the foxA receptor gene.

- Temperature : 25°C supports maximal growth and siderophore production, reflecting the strain’s adaptation to marine environments.

Table 2: Fermentation Conditions for this compound Production in P. stutzeri

| Parameter | Optimal Value | Yield Increase vs. Baseline |

|---|---|---|

| Fe³⁺ Concentration | 10 nM | 420% |

| pH | 8.5 | 210% |

| Temperature | 25°C | 180% |

Downstream Processing and Purification

Crude fermentation broth is subjected to cation-exchange chromatography followed by reverse-phase HPLC. This compound elutes at 18.7 minutes under a gradient of 10–40% acetonitrile in 0.1% trifluoroacetic acid. The purified compound exhibits a characteristic UV-Vis spectrum with λmax at 215 nm and 280 nm, corresponding to the hydroxamate and succinyl moieties, respectively.

Analytical Validation of this compound

Structural Confirmation via LC-qTOF-MS

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) confirms the molecular identity of this compound. The compound shows a protonated molecular ion [M+H]⁺ at m/z 791.3562, matching the theoretical mass of C₃₆H₆₂N₆O₁₂. Tandem MS analysis reveals fragmentation patterns consistent with N-hydroxy-N-succinyl subunits, including diagnostic ions at m/z 130.0498 (C₅H₈NO₃) and m/z 144.0655 (C₆H₁₀NO₃).

Functional Characterization

The iron-binding capacity of this compound is quantified using the chrome azurol S (CAS) assay, showing a chelation efficiency of 92.3% at 50 μM concentration. Molecular docking studies demonstrate strong interaction (-40.81 kcal/mol) between the ferrioxamine X1-Fe³⁺ complex and the FoxA receptor, highlighting its biological relevance.

Chemical Reactions Analysis

Types of Reactions

Desferrioxamine X1 primarily undergoes chelation reactions, where it binds to metal ions such as iron and aluminum. It does not typically undergo oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The chelation reactions of this compound involve the use of aqueous solutions and physiological pH conditions. The compound forms stable complexes with trivalent metal ions, which are then excreted via the kidneys .

Major Products Formed

The major products formed from the chelation reactions of this compound are ferrioxamine and aluminoxamine, which are stable complexes of this compound with iron and aluminum, respectively .

Scientific Research Applications

Desferrioxamine X1 is a siderophore, a molecule with a high affinity for iron, which allows it to chelate and transport iron in microorganisms . Desferrioxamine and its derivatives have various applications, particularly in medicine, due to their iron-chelating properties .

Scientific Research Applications

Iron Chelation Therapy: Desferrioxamine is used as an iron chelator to treat iron overload in humans, a condition that can result from repeated blood transfusions, such as in the treatment of thalassemia . It works by binding to iron in the body and allowing it to be excreted in the urine . Studies have explored its efficacy and safety in comparison to other iron chelators like deferiprone and deferasirox .

- A study comparing deferoxamine to deferiprone found that both effectively reduce iron stores in people who depend on blood transfusions. Combination therapy with desferrioxamine and deferiprone showed greater improvement in left ventricular ejection fraction than desferrioxamine alone .

- Research indicates that deferiprone can lead to a significant decrease in serum ferritin and a significant increase in urinary iron excretion .

- A comparison of the original and generic brands of deferoxamine found similarity between their efficacy and safety .

Wound Healing: Deferoxamine shows promise in treating chronic, radiation-induced soft tissue injury . By reducing cellular iron availability, deferoxamine increases VEGF mRNA expression and protein, promoting angiogenic pathways . It also reduces free radical formation and reactive oxygen stress, diminishing apoptosis .

Production of Desferrioxamines: Desferrioxamines E, D2, X1, and X2 can be produced through the heterologous expression of a fusion biosynthetic gene cluster . This system consists of genes from marine metagenomic DNA and the bacterium Erwinia amylovora .

Data Table

Case Studies

Ocular Toxicity: A 29-year-old woman receiving repeated blood transfusions for β thalassemia developed night blindness and peripheral visual field loss after being put on high-dose intravenous desferrioxamine . Clinical and investigative findings were consistent with desferrioxamine-related pigmentary retinopathy and optic neuropathy . After desferrioxamine was discontinued and replaced with deferipone, there was a marked recovery in color vision, though visual acuities remained unchanged .

Generic vs. Brand Name Deferoxamine: A study involving 154 patients compared the efficacy and safety of the original brand of deferoxamine (Desferal) with a generic brand (Desfonak) . The results showed no significant difference in efficacy and side effects between the two brands .

Mechanism of Action

Desferrioxamine X1 exerts its effects by binding to trivalent metal ions, forming stable complexes that are excreted via the kidneys. The compound has a high affinity for ferric (Fe3+) and aluminum ions, forming ferrioxamine and aluminoxamine complexes, respectively. This binding reduces the free metal ion concentration in the bloodstream, thereby mitigating the toxic effects of metal ion overload .

Comparison with Similar Compounds

Structural Comparisons

Desferrioxamine X1 shares a core hydroxamate structure with other desferrioxamines but exhibits key differences in chain length and functional groups:

Key Observations :

- Chain Length : this compound has a shorter carbon backbone compared to Desferrioxamine B and E, which may influence its metal-binding kinetics .

- Terminal Modifications : Unlike Desferrioxamine I1a and I2a (which feature pyrrole rings), X1 retains a linear hydroxamate structure, emphasizing the diversity in biosynthetic pathways .

Metal Chelation Efficiency

This compound’s iron(III)-binding capacity is comparable to other desferrioxamines, but structural variations may affect specificity and stability:

- Iron Affinity : All desferrioxamines exhibit high affinity for Fe(III) (logβ ~30), but X1’s shorter chain might reduce steric hindrance, allowing faster metal uptake .

- Manganese Interactions : Unlike Desferrioxamine B, which promotes Mn(III) oxidation and dissolution, X1’s modified structure may alter its environmental role in manganese cycling .

- Antioxidant Properties: Desferrioxamine B inhibits heme-promoted lipid peroxidation more effectively than EDTA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.